(5E)-5-(phenylhydrazinylidene)furan-2-one
Description
(5E)-5-(Phenylhydrazinylidene)furan-2-one (CAS: 52726-95-1) is a γ-lactone derivative characterized by a phenylhydrazinylidene group at the C5 position of the furan-2-one core . Its E-configuration stabilizes the conjugated system, enhancing resonance interactions between the hydrazone moiety and the lactone ring.
Properties
IUPAC Name |
5-phenyldiazenylfuran-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-7-6-9(14-10)12-11-8-4-2-1-3-5-8/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAMYOOABZMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5E)-5-(phenylhydrazinylidene)furan-2-one, also known as phenylhydrazone of furan-2-one, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound is characterized by a furan ring substituted with a phenylhydrazone group. The structural formula can be represented as follows:
1. Anticancer Properties
Research has indicated that derivatives of furan compounds exhibit promising anticancer activities. A study demonstrated that this compound and its derivatives can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways through interactions with Bcl-2 family proteins.
Case Study:
A series of experiments showed that specific modifications to the furan structure enhanced binding affinity to Bcl-2 and Mcl-1 proteins, leading to apoptosis in Jurkat cells through caspase-3 activation with a Ki value of 5.2 µM against Bcl-2.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against urease and acetylcholinesterase enzymes. These activities are crucial for developing therapeutic agents for conditions like gastric ulcers and Alzheimer's disease.
Case Study:
A recent study evaluated the urease inhibitory activity of several furan derivatives, including this compound, showing an IC50 value of 18.75 ± 0.85 µM, making it a more efficient inhibitor than the reference drug thiourea (IC50 = 21.25 ± 0.15 µM) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Apoptotic Proteins: The compound can bind to proteins involved in apoptosis regulation, leading to increased apoptosis in cancer cells.
- Inhibition of Enzymatic Activity: It inhibits enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Bioactivity : The 3,4-dichlorophenyl and nitrobenzylidene substituents in compound 2a () confer dual COX2/LOX inhibition, suggesting that electron-withdrawing groups enhance anti-inflammatory activity .
- Stereochemical Stability : The E-configuration in the target compound stabilizes conjugation, whereas Z-isomers (e.g., in and ) may exhibit steric hindrance, affecting binding to biological targets .
Pharmacological and Physicochemical Properties
- Anti-inflammatory Potential: The target compound’s hydrazone moiety may act as a Michael acceptor, similar to strigolactone mimics in , which target plant hormone receptors . However, nitro- and chloro-substituted furanones () show more potent COX2/LOX inhibition .
- Stability in Biological Systems : Furan-2-ones with alkyl substituents (e.g., 5-alkyl-(5H)-furan-2-ones in ) accumulate during lipid digestion, suggesting that the phenylhydrazinylidene derivative may exhibit similar metabolic persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
